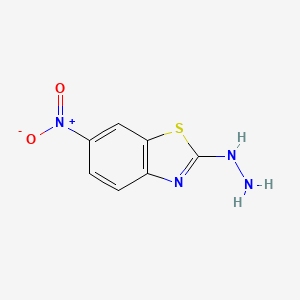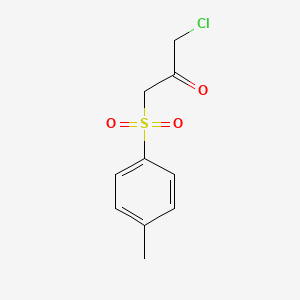
8-ニトロ-1,3,4,5-テトラヒドロ-2H-1-ベンゾアゼピン-2-オン
概要
説明
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (8-NTB) is a heterocyclic compound that has been widely studied for its potential medicinal applications. It is a synthetic compound that has been used in a variety of research studies, including those related to drug discovery, enzymatic studies, and cell signaling. 8-NTB has been found to have a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, 8-NTB has been found to have neuroprotective and neuroregenerative properties.
科学的研究の応用
抗癌作用
8-ニトロ-1,3,4,5-テトラヒドロ-2H-1-ベンゾアゼピン-2-オンは、潜在的な抗癌活性を示します。研究者らは、この化合物が癌細胞株に及ぼす影響、特に細胞増殖の阻害とアポトーシスの誘導について調査してきました。 その正確なメカニズムと潜在的な臨床応用を解明するには、さらなる研究が必要です .
神経保護効果
この化合物は、神経保護剤として有望であることが示されています。アルツハイマー病やパーキンソン病などの神経変性疾患において、酸化ストレス、炎症、およびニューロン損傷を軽減するのに役立つ可能性があります。 研究者らは、この化合物がニューロンの生存を促進し、神経毒性を予防する能力を探求しています .
降圧作用
興味深いことに、関連する化合物(3-ブロモ-1,3,4,5-テトラヒドロ-2H-ベンゾ[b]アゼピン-2-オンなど)は、降圧効果について調査されています。 8-ニトロ-1,3,4,5-テトラヒドロ-2H-1-ベンゾアゼピン-2-オンは、この目的のために直接研究されたわけではありませんが、その構造的類似性から潜在的な心臓血管系への恩恵が示唆されます .
分子ドッキングと創薬
研究者らは、分子ドッキングや分子動力学シミュレーションなどの計算手法を用いて、この化合物が特定のタンパク質標的に結合する相互作用を調査してきました。 これらの研究は、創薬と最適化に役立ち、潜在的に新規治療薬につながります .
化学合成と医薬品化学
8-ニトロ-1,3,4,5-テトラヒドロ-2H-1-ベンゾアゼピン-2-オンは、医薬品化学において貴重な合成中間体として役立ちます。 その独特の構造により、様々な修飾が可能となり、薬理学的特性が改善されたアナログを作成することができます .
複素環式化合物のビルディングブロック
有機化学者は、この化合物を様々な複素環式構造を構築するためのビルディングブロックとして使用しています。 その反応性と汎用性により、創薬やその他の用途のための新規化合物の合成に役立ちます .
Safety and Hazards
生化学分析
Biochemical Properties
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one interacts with proteins involved in cell signaling, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can induce apoptosis by activating specific signaling pathways . Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro studies have shown that 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one remains stable under certain conditions, but can degrade under others, leading to changes in its biological activity . Long-term exposure to this compound has been associated with sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications .
Transport and Distribution
The transport and distribution of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its biological activity . Studies have shown that 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be efficiently transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
特性
IUPAC Name |
8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-3-1-2-7-4-5-8(12(14)15)6-9(7)11-10/h4-6H,1-3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTQWTAKTYMLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399232 | |
| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-79-3 | |
| Record name | 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)


![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)





![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

